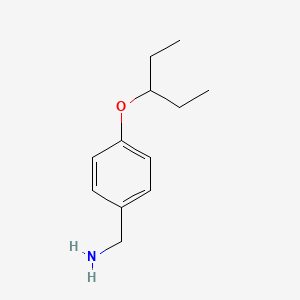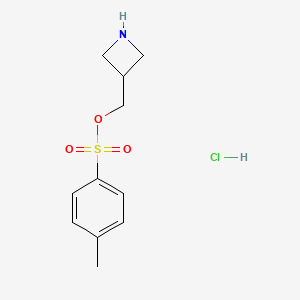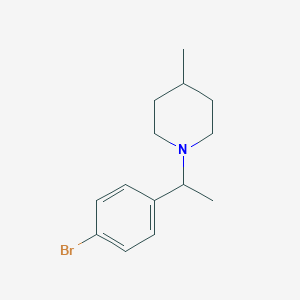
4-(1-Ethylpropoxy)-benzylamine
Vue d'ensemble
Description
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include the type of compound it is (e.g., an alkane, alcohol, etc.) and the functional groups present .
Synthesis Analysis
This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the compound’s molecular formula, the arrangement of atoms, and the types of bonds present .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, the conditions required for these reactions, and the products formed .Physical And Chemical Properties Analysis
This includes the compound’s physical properties like melting point, boiling point, density, and solubility, and chemical properties like reactivity and stability .Applications De Recherche Scientifique
Histamine H3 Receptor Antagonism
4-(1-Ethylpropoxy)-benzylamine derivatives have been studied for their activity as histamine H3 receptor antagonists. These compounds showed promising in vitro activity, with some exhibiting subnanomolar binding affinities. Their antagonistic properties in cell-based models indicate potential applications in targeting histamine H3 receptors (Apodaca et al., 2003).
Dopamine-D2 Receptor Binding
Research has shown that certain benzamide compounds, including those related to 4-(1-Ethylpropoxy)-benzylamine, selectively block dopamine-D2 binding sites in the rat brain. These findings suggest applications in studying dopamine-D2 receptors, potentially contributing to understanding neurological and psychiatric conditions (Hall et al., 1985).
Nonlinear Optical Applications
Triphenylamine-based molecules with structural similarities to 4-(1-Ethylpropoxy)-benzylamine have been synthesized for applications in nonlinear optics (NLO). These compounds demonstrate properties like two-photon absorption and photorefraction, indicating potential use in optical materials and devices (Lee et al., 2004).
Organic Synthesis and Pharmacology
Studies involving benzylamines, structurally related to 4-(1-Ethylpropoxy)-benzylamine, have explored their synthesis and applications in pharmacology. These compounds are integral in creating various pharmaceuticals, highlighting the importance of benzylamines in drug development (Mouhtaram et al., 1993).
Perovskite Photovoltaic Cells
Benzylamine, a compound related to 4-(1-Ethylpropoxy)-benzylamine, has been used for surface passivation in perovskite solar cells. This application enhances the moisture-resistance and electronic properties of perovskites, leading to high-efficiency and air-stable photovoltaic cells (Wang et al., 2016).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-pentan-3-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-11(4-2)14-12-7-5-10(9-13)6-8-12/h5-8,11H,3-4,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORUQDHRTBPNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Ethylpropoxy)-benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-1-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)propan-1-amine dihydrochloride](/img/structure/B1406873.png)
![(R)-2-((5-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyridin-3-yl)amino)-2-phenylethanol](/img/structure/B1406874.png)

![[1-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-meth-(E)-ylideneaminooxy]-acetic acid ethyl ester](/img/structure/B1406876.png)
![7'-(Trifluoromethyl)-2',3'-dihydro-1'h-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B1406878.png)
![7'-Methyl-2'-tosyl-2',3'-dihydro-1'h-spiro[cyclohexane-1,4'-isoquinoline]](/img/structure/B1406879.png)


![2,2,2-Trifluoro-1-(7'-(trifluoromethyl)-1'h-spiro[cyclohexane-1,4'-isoquinoline]-2'(3'h)-yl)ethanone](/img/structure/B1406886.png)



![Methyl 3-[4-(3-nitropyridin-2-yl)piperazin-1-yl]propanoate](/img/structure/B1406892.png)